Bienvenue dans la boutique en ligne BenchChem!

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide

Chiral amine scaffold Regioisomer differentiation Structure-activity relationship

3-(Benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide (CAS 2034439-55-7, molecular formula C18H19N3O4S, MW 373.43 g/mol) is a synthetic small molecule featuring a benzenesulfonyl-propanamide scaffold conjugated to a chiral ethyl linker bearing furan-2-yl and 1H-pyrazol-1-yl substituents. Computed physicochemical parameters include a calculated logP of 1.87, topological polar surface area of 75.76 Ų, zero hydrogen bond donors, and four rotatable bonds, placing the compound within Lipinski rule-of-five space but with a relatively low logP that distinguishes it from more lipophilic analogs in the phenylsulfonyl pyrazole class.

Molecular Formula C18H19N3O4S
Molecular Weight 373.43
CAS No. 2034439-55-7
Cat. No. B2854477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide
CAS2034439-55-7
Molecular FormulaC18H19N3O4S
Molecular Weight373.43
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C18H19N3O4S/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22)
InChIKeyCVEVDAGNSAXNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide (CAS 2034439-55-7): Structural Baseline for Procurement Evaluation


3-(Benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide (CAS 2034439-55-7, molecular formula C18H19N3O4S, MW 373.43 g/mol) is a synthetic small molecule featuring a benzenesulfonyl-propanamide scaffold conjugated to a chiral ethyl linker bearing furan-2-yl and 1H-pyrazol-1-yl substituents . Computed physicochemical parameters include a calculated logP of 1.87, topological polar surface area of 75.76 Ų, zero hydrogen bond donors, and four rotatable bonds, placing the compound within Lipinski rule-of-five space but with a relatively low logP that distinguishes it from more lipophilic analogs in the phenylsulfonyl pyrazole class [1].

Why Generic Substitution of 3-(Benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide Is Scientifically Unsupported


Generic substitution within the phenylsulfonyl-pyrazole-furan chemotype is not scientifically justified because even subtle structural changes produce divergent biological and physicochemical profiles. The target compound bears a distinctive chiral 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine core not found in the well-characterized 4-(pyrazol-1-yl)benzenesulfonamide anti-inflammatory class (e.g., celecoxib analogs described in US5466823) [1]. Published class-level evidence on phenylsulfonyl pyrazole derivatives demonstrates that fusion architecture, nitrogen density, and π-conjugation length are dominant determinants of cytotoxicity (IC50 ranging over an order of magnitude, from 1–10 µg/mL in HepG2 and MCF-7 lines) [2]. Crucially, the lone publicly available assay result for the target compound—tested for GPR35 antagonism—returned 'inactive' [3], a finding that cannot be extrapolated to any close analog without confirmatory data. These structural and pharmacological divergences mean that no regioisomer, sulfanyl analog, or alternative acyl variant can serve as a reliable surrogate for this compound in any experimental system without independent validation.

Quantitative Differential Evidence for 3-(Benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide: Comparative Data and Critical Gaps


Chiral 2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine Core: Structural Comparator vs. Regioisomeric Analog

The target compound incorporates a chiral carbon at the 2-position of the ethyl linker simultaneously bearing furan-2-yl and 1H-pyrazol-1-yl substituents. This connectivity is structurally distinct from the regioisomeric series N-[2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl]-3-(phenylsulfonyl)propanamide, where the furan is appended to the pyrazole ring rather than the ethyl linker . In the latter architecture, the pyrazole serves as a spacer, whereas in the target compound the pyrazole is directly attached to the chiral center, altering both conformational flexibility and pharmacophoric geometry. No direct comparative bioactivity data exists for these two regioisomeric forms. However, the SAR analysis of phenylsulfonyl pyrazole derivatives published in 2026 demonstrates that even small changes in fusion architecture and heterocyclic connectivity produce IC50 shifts exceeding 5-fold in anticancer assays [1].

Chiral amine scaffold Regioisomer differentiation Structure-activity relationship

GPR35 Antagonism Assay: Target Compound vs. Class Baseline

The target compound (ECBD entry EOS53899) was screened in a primary GPR35 antagonism assay and returned a result of 'inactive' [1]. While this is a negative result, it provides a data point that distinguishes the compound from any GPR35-active pyrazole-containing chemotypes. No comparator compound from the same assay panel is publicly listed for direct comparison. However, this result establishes that the benzenesulfonyl-propanamide coupled to the furan-pyrazole ethylamine motif does not engage GPR35 at the tested concentration, a finding that may be relevant for researchers seeking to avoid GPR35-mediated off-target effects in cell-based studies [2].

GPCR screening GPR35 antagonism Selectivity profiling

Physicochemical Differentiation: logP 1.87 vs. Class-Average logP in Phenylsulfonyl Pyrazole Series

The target compound has a computed clogP of 1.87 (TPSA 75.76 Ų) [1]. This represents a lower lipophilicity relative to the broader class of phenylsulfonyl-substituted pyrazole derivatives, many of which exhibit clogP values exceeding 3.0 due to extended aromatic fusion and cyano substitution [2]. The lower logP of the target compound arises from the absence of additional fused heterocycles on the pyrazole ring and the presence of the sulfonyl group in close proximity to the amide, which increases polarity. In the 2026 J. Mol. Struct. phenylsulfonyl pyrazole series, compounds with higher logP and extended π-conjugation (e.g., compounds 17 and 18) achieved the most potent cytotoxicity (MCF-7 IC50 = 3.5–3.8 µg/mL), while less lipophilic analogs showed attenuated activity [2]. This physicochemical differentiation implies that the target compound may exhibit different solubility, permeability, and protein binding profiles compared to more lipophilic class representatives.

Lipophilicity Physicochemical property benchmarking Drug-likeness

Sulfonyl vs. Sulfanyl Functional Group: Target Compound vs. Phenylsulfanyl Analog (CAS 2097867-56-4)

The target compound contains a benzenesulfonyl group (Ph-SO2-) at the propanamide terminus, whereas the closest cataloged analog bears a phenylsulfanyl group (Ph-S-, thioether; CAS 2097867-56-4) [1]. The oxidation state difference (S(VI) vs. S(II)) produces distinct electronic properties: the sulfonyl group is a strong electron-withdrawing moiety capable of acting as a hydrogen bond acceptor, while the sulfanyl group is electron-donating and more lipophilic. No quantitative comparative bioactivity data exist between these two compounds. However, the general medicinal chemistry literature establishes that sulfonyl-to-sulfanyl substitution alters metabolic stability (sulfones resist oxidative metabolism relative to thioethers), solubility (sulfones are more polar), and target engagement geometry [2]. The target compound's computed TPSA of 75.76 Ų reflects the polar sulfonyl contribution; the sulfanyl analog, lacking two oxygen atoms, would be expected to exhibit lower TPSA and higher logP.

Sulfonyl pharmacophore Oxidation state comparison Metabolic stability

Recommended Application Scenarios for 3-(Benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide Based on Available Evidence


Chemical Probe Development Requiring a Chiral, Low-Lipophilicity Sulfonyl-Propanamide Scaffold

Given its chiral 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine core, computed clogP of 1.87, and TPSA of 75.76 Ų [1], the target compound is best suited as a starting scaffold for medicinal chemistry programs seeking a relatively polar, rule-of-five-compliant sulfonamide with three distinct heterocyclic recognition elements (furan, pyrazole, benzenesulfonyl). The documented GPR35 inactivity [2] may simplify selectivity profiling in GPCR panels where this receptor is an undesired liability. The chiral center also enables enantioselective SAR exploration if resolved.

Negative Control or Selectivity Counter-Screen in Phenylsulfonyl Pyrazole Kinase Inhibitor Programs

For research groups investigating phenylsulfonyl pyrazole derivatives as CDK2 or related kinase inhibitors—a therapeutic strategy validated by the 2026 J. Mol. Struct. study showing MCF-7 IC50 values of 3.5–3.8 µg/mL for optimized leads [2]—the target compound, which lacks the extended π-conjugation and nitrogen density features identified as critical for potency in that series, may serve as a structurally related but putatively less active control. This hypothesis must be verified experimentally, as the target compound has not been profiled against CDK2 or any kinase panel.

Sulfonyl-Propanamide Building Block for Modular Library Synthesis

The compound's multi-functional architecture—benzenesulfonyl, propanamide, furan, and pyrazole moieties—renders it a versatile intermediate for diversity-oriented synthesis or fragment-based library construction. The four rotatable bonds [1] provide conformational flexibility while the sulfonyl group offers a synthetic handle for further derivatization (e.g., sulfonamide formation). Procurement is indicated when the research objective is to explore chemical space around the chiral furan-pyrazole ethylamine core, where regioisomeric analogs such as the 4-(furan-2-yl)-1H-pyrazol-1-yl series [3] are structurally unsuitable.

GPR35 Selectivity Profiling Panel Component

Because the compound has been formally tested and documented as inactive in a GPR35 antagonism assay [2], it may be included as a negative-reference compound in selectivity panels screening for GPR35-modulatory activity among structurally related pyrazole- or furan-containing libraries. The known inactive status distinguishes this compound from untested analogs where GPR35 activity is unknown and could confound interpretation of phenotypic screening results.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.